2-({2-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-4-methylpyrimidine
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Overview
Description
2-({2-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-4-methylpyrimidine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an oxazole ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-4-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the cyclopropyl group, and the construction of the pyrimidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-({2-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-4-methylpyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({2-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-4-methylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5-Cyclopropyl-1,2-oxazol-3-yl)methyl (ethyl)amine
- (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-({2-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-4-methylpyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C20H26N4O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[[3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]methyl]-5-cyclopropyl-1,2-oxazole |
InChI |
InChI=1S/C20H26N4O2/c1-14-6-8-21-19(22-14)25-13-20-7-2-3-16(20)10-24(12-20)11-17-9-18(26-23-17)15-4-5-15/h6,8-9,15-16H,2-5,7,10-13H2,1H3 |
InChI Key |
CPQOEDNLGFIMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OCC23CCCC2CN(C3)CC4=NOC(=C4)C5CC5 |
Origin of Product |
United States |
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